Methyl 4-fluoro-3-methoxy-5-nitrobenzoate
CAS No.: 1951444-68-0
Cat. No.: VC2896533
Molecular Formula: C9H8FNO5
Molecular Weight: 229.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1951444-68-0 |
---|---|
Molecular Formula | C9H8FNO5 |
Molecular Weight | 229.16 g/mol |
IUPAC Name | methyl 4-fluoro-3-methoxy-5-nitrobenzoate |
Standard InChI | InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 |
Standard InChI Key | XGBXDFAPUUAAHB-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is an organic compound classified as a benzoate ester with several functional groups attached to a benzoic acid framework. The compound's structure is characterized by the strategic positioning of a fluorine atom, a methoxy group, and a nitro group on the aromatic ring, along with a methyl ester moiety .
Structural Characteristics
The compound features a benzoate core with four key functional groups:
-
A fluorine atom at the 4-position
-
A methoxy group at the 3-position
-
A nitro group at the 5-position
-
A methyl ester group
This particular arrangement of substituents contributes to the compound's unique electronic properties and reactivity profile.
Physical and Chemical Properties
Table 1: Key Properties of Methyl 4-Fluoro-3-Methoxy-5-Nitrobenzoate
The presence of an electron-withdrawing nitro group and fluorine atom, combined with the electron-donating methoxy group, creates an interesting electronic distribution within the molecule, influencing its reactivity and potential applications.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of methyl 4-fluoro-3-methoxy-5-nitrobenzoate can be achieved through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR spectroscopy would reveal characteristic signals for:
-
The aromatic protons (showing splitting patterns influenced by the fluorine substituent)
-
The methoxy protons (typically appearing as a singlet)
-
The methyl ester protons (typically appearing as a singlet)
19F NMR would provide additional confirmation of the fluorine substituent.
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
-
C=O stretching of the ester group (approximately 1720-1740 cm-1)
-
NO2 symmetric and asymmetric stretching (approximately 1350 and 1530 cm-1)
-
C-F stretching (approximately 1100-1200 cm-1)
-
C-O stretching of the methoxy and ester groups
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present in the molecule .
Functional Group | Potential Transformation | Resulting Functionality |
---|---|---|
Nitro group | Reduction | Amino group |
Methyl ester | Hydrolysis | Carboxylic acid |
Methyl ester | Aminolysis | Amide |
Methoxy group | Demethylation | Hydroxyl group |
Fluorine | Nucleophilic substitution | Various substituents |
Chemical Reactivity
Reactivity Profile
The chemical reactivity of methyl 4-fluoro-3-methoxy-5-nitrobenzoate is largely determined by the electronic effects of its substituents:
-
The nitro group activates the ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it
-
The fluorine atom can be susceptible to nucleophilic displacement under appropriate conditions
-
The methyl ester group can undergo typical ester reactions, including hydrolysis, transesterification, and reduction
-
The methoxy group may undergo cleavage under strong acidic conditions
Key Reactions
Based on the compound's structure, key reactions may include:
-
Reduction of the nitro group to form the corresponding amine
-
Hydrolysis of the methyl ester to form the carboxylic acid
-
Nucleophilic aromatic substitution of the fluorine atom
-
Various coupling reactions enabled by the functional groups present
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume